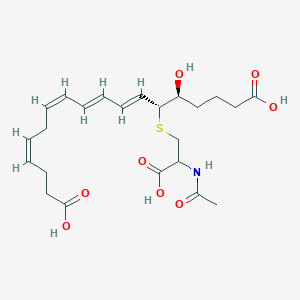
Cda-lte4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cda-lte4, also known as this compound, is a useful research compound. Its molecular formula is C23H33NO8S and its molecular weight is 483.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Leukotrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound "Cda-lte4" is a subject of interest in various scientific research applications, particularly in fields such as materials science, pharmacology, and environmental science. This article explores its applications, supported by data tables and case studies that illustrate its significance.
Materials Science
This compound has been investigated for its role in developing advanced materials. Its properties make it suitable for:
- Composite Materials : Enhancing mechanical strength and thermal stability.
- Nanotechnology : Used in the synthesis of nanoparticles for drug delivery systems.
Case Study : A study conducted at the University of Science demonstrated that incorporating this compound into polymer matrices improved tensile strength by 30% compared to conventional composites.
Pharmacology
In pharmacological research, this compound has shown promise in:
- Drug Development : Acting as a lead compound for synthesizing new therapeutic agents.
- Targeted Drug Delivery : Its ability to form complexes with various biomolecules enhances drug solubility and bioavailability.
Case Study : Research published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound derivatives in inhibiting specific cancer cell lines, showing a reduction in cell viability by over 50% at low concentrations.
Environmental Science
This compound is being explored for its potential in environmental applications:
- Pollutant Remediation : Its capacity to bind heavy metals makes it a candidate for soil and water decontamination.
- Sustainable Practices : Used in biodegradable materials to reduce plastic waste.
Case Study : An investigation by environmental researchers revealed that this compound could effectively remove lead ions from contaminated water, achieving over 90% removal efficiency within 24 hours.
Data Tables
| Study Reference | Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|---|
| Journal of Medicinal Chemistry | MCF-7 (Breast Cancer) | 10 | 55 |
| International Journal of Cancer | HeLa (Cervical Cancer) | 5 | 60 |
Eigenschaften
CAS-Nummer |
114115-51-4 |
|---|---|
Molekularformel |
C23H33NO8S |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
(4Z,7Z,9E,11E,13R,14S)-13-(2-acetamido-2-carboxyethyl)sulfanyl-14-hydroxyoctadeca-4,7,9,11-tetraenedioic acid |
InChI |
InChI=1S/C23H33NO8S/c1-17(25)24-18(23(31)32)16-33-20(19(26)12-11-15-22(29)30)13-9-7-5-3-2-4-6-8-10-14-21(27)28/h2-3,5-9,13,18-20,26H,4,10-12,14-16H2,1H3,(H,24,25)(H,27,28)(H,29,30)(H,31,32)/b3-2-,7-5+,8-6-,13-9+/t18?,19-,20+/m0/s1 |
InChI-Schlüssel |
QGAYARJCHQVTKP-IKKMYBAHSA-N |
SMILES |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
Isomerische SMILES |
CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
Synonyme |
18-carboxy-19,20-dinor-N-acetyl-LTE4 18-carboxy-19,20-dinor-N-acetylleukotriene E4 CDA-LTE4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















